molecular formula C14H18FNO3 B3030794 Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate CAS No. 958297-44-4

Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B3030794
CAS No.: 958297-44-4
M. Wt: 267.30
InChI Key: VCXNRDAARDRDKJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention due to their unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the fluorophenyl moiety in this compound adds to its chemical versatility and potential for various synthetic applications.

Scientific Research Applications

Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural resemblance to biologically active molecules.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Safety and Hazards

The safety and hazards of “Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate” are not explicitly available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions. This involves the reaction of a fluorobenzene derivative with a nucleophile, such as an azetidine intermediate.

    Protection of the Hydroxyl Group: The hydroxyl group can be protected using tert-butyl chloroformate to form the tert-butyl ester. This step ensures the stability of the hydroxyl group during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the azetidine ring can provide structural rigidity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate: Similar structure with a chlorine atom instead of fluorine.

    Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate: Similar structure with a bromine atom instead of fluorine.

    Tert-butyl 3-(4-methylphenyl)-3-hydroxyazetidine-1-carboxylate: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. These properties can enhance the compound’s reactivity and binding affinity in various applications, distinguishing it from its halogenated and alkylated analogs.

Properties

IUPAC Name

tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-4-6-11(15)7-5-10/h4-7,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXNRDAARDRDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734941
Record name tert-Butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958297-44-4
Record name 1,1-Dimethylethyl 3-(4-fluorophenyl)-3-hydroxy-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958297-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6 ml (11.7 mmol) of a 2M solution of 4-fluorophenylmagnesium bromide in diethyl ether are added dropwise to a solution, immersed in a bath at −50° C., containing 500 mg (2.92 mmol) of 3-oxo-1-(tert-butoxycarbonyl)azetidine in 10 ml of THF. The medium is stirred for 1 hour at −50° C. and hydrolysed by addition of a saturated solution of ammonium chloride. After a return to ambient temperature, a 1N solution of hydrochloric acid is added, followed by extraction with ethyl acetate. The organic phase is dried and evaporated to dryness. The crude product obtained is purified by silica gel chromatography (eluent 7/3 heptane/ethyl acetate). 333 mg in the form of a white powder are obtained with a yield of 43%.
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Yield
43%

Synthesis routes and methods II

Procedure details

The title compound (D29) (819.5 mg) was prepared according to the experimental procedure described in Description 28 starting from 1-Boc-3-azetidinone (500 mg, 2.77 mmol) and 4-Fluorophenylmagnesiumbromide (2M in diethylether) (1.67 ml, 3.33 mmol)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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